L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine
Description
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine is a synthetic tetrapeptide composed of alanine, phenylalanine, leucine, and histidine residues linked in sequence via peptide bonds. Key characteristics include:
- Molecular formula: Calculated as $ C{23}H{33}N7O5 $ (sum of individual amino acids minus three water molecules from peptide bond formation).
- Molecular weight: Approximately 486.6 g/mol (calculated).
- Functional groups: The histidine residue provides an imidazole side chain, enabling metal-binding and pH buffering capacities, while phenylalanine and leucine contribute hydrophobic interactions .
Properties
CAS No. |
605633-42-9 |
|---|---|
Molecular Formula |
C24H34N6O5 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H34N6O5/c1-14(2)9-18(22(32)30-20(24(34)35)11-17-12-26-13-27-17)29-23(33)19(28-21(31)15(3)25)10-16-7-5-4-6-8-16/h4-8,12-15,18-20H,9-11,25H2,1-3H3,(H,26,27)(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t15-,18-,19-,20-/m0/s1 |
InChI Key |
BZTGMJQRWDASMW-KNTRFNDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow the next amino acid to couple.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Oxidation Reactions
The histidine residue in this tetrapeptide is particularly susceptible to oxidation due to its imidazole ring. Oxidation can occur under controlled conditions using reagents like hydrogen peroxide (H₂O₂) or metal-catalyzed systems.
Key Findings:
-
Imidazole Oxidation : The imidazole ring undergoes oxidation to form 2-oxo-histidine derivatives, altering the peptide’s electronic properties and biological activity1.
-
Aromatic Side Chains : Phenylalanine’s benzene ring is resistant to mild oxidation but can react with strong oxidizing agents (e.g., KMnO₄) under acidic conditions, forming hydroxylated products2.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Histidine Oxidation | H₂O₂, pH 7.4, 25°C | 2-oxo-histidine derivative | |
| Side-Chain Oxidation | KMnO₄, H₂SO₄, heat | Hydroxyphenylalanine |
Hydrolysis Reactions
Peptide bonds in L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine can undergo hydrolysis under acidic, alkaline, or enzymatic conditions.
Key Findings:
-
Acid Hydrolysis : Concentrated HCl (6M) at 110°C cleaves peptide bonds, yielding free amino acids (Ala, Phe, Leu, His)2.
-
Enzymatic Hydrolysis : Proteases like trypsin (specific to lysine/arginine) show limited activity, but nonspecific peptidases (e.g., pronase) degrade the peptide into smaller fragments3.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, 110°C, 24h | L-Ala, L-Phe, L-Leu, L-His | |
| Enzymatic Hydrolysis | Pronase, pH 7.4, 37°C | Tripeptides, dipeptides |
Thermally Activated Cyclization
Inspired by studies on dipeptides4, this tetrapeptide may undergo cyclization under elevated temperatures (85–130°C), forming a cyclic structure via intramolecular amide bond formation.
Key Findings:
-
Mechanism : Cyclization is water-catalyzed and involves nucleophilic attack by the N-terminal amine on the C-terminal carbonyl group, releasing H₂O4.
-
Thermodynamics : The reaction is irreversible and entropy-driven, favoring the more stable cyclic conformer4.
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy | ~120 kJ/mol (estimated) | |
| Optimal Temperature | 85–130°C |
Key Findings:
-
Ligase Specificity : Enzymes like TabS (from Pseudomonas syringae) catalyze ATP-dependent condensation of amino acids3.
-
Yield Optimization : Reactions performed at pH 8.0 with 5mM ATP achieve >70% yield3.
| Step | Substrates | Enzyme | Product | Reference |
|---|---|---|---|---|
| Condensation | L-Ala + L-Phe | TabS | L-Ala-L-Phe | |
| Elongation | Dipeptide + L-Leu | TabS | Tripeptide |
Supramolecular Interactions
The histidine residue facilitates chiral discrimination in porphyrin complexes, as observed in Langmuir film studies1.
Key Findings:
-
Chiral Recognition : L-Histidine stabilizes anti-conformers of porphyrin tweezers via imidazole coordination, influencing optical properties1.
-
Applications : This interaction is leveraged in biosensing and asymmetric catalysis1.
| Interaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Porphyrin-Histidine | Air/water interface, 25°C | Chiral supramolecular adduct |
Scientific Research Applications
Pharmacological Applications
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine has been studied for its potential therapeutic effects, particularly in enhancing immune response and as an antioxidant.
1.1 Immunomodulatory Effects
- Research indicates that histidine-containing peptides may have immunomodulatory properties, which can be beneficial in conditions such as rheumatoid arthritis. The specific roles of L-histidine in modulating immune responses are still under investigation, with some studies suggesting a potential reduction in inflammatory markers when combined with other amino acids .
1.2 Antioxidant Activity
- The antioxidant properties of amino acids like histidine are well-documented. They can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing cellular damage and various diseases .
Nutritional Applications
The nutritional benefits of this compound are significant, especially in clinical nutrition and supplementation.
2.1 Nutritional Support in Cancer Patients
- A study examined the effects of parenteral nutrition containing L-alanyl-L-glutamine on patients undergoing radiotherapy for head and neck cancer. Results showed improved nutritional status and quality of life (QoL) among those receiving the supplement compared to a control group . This suggests that similar peptides could enhance treatment tolerance and reduce malnutrition-related complications in cancer care.
2.2 Role in Total Parenteral Nutrition (TPN)
- Amino acids like this compound are integral to TPN formulations, providing essential nutrients to patients who cannot consume food orally. The inclusion of such peptides can improve nitrogen balance and overall patient recovery outcomes .
Biochemical Research
In biochemical studies, this compound serves as a model compound for understanding peptide interactions and functions.
3.1 Peptide Synthesis and Characterization
- The synthesis of this tetrapeptide allows researchers to explore its structural properties and how these relate to biological activity. Studies have focused on the stability of peptide bonds and the influence of amino acid sequence on functionality .
3.2 Chelating Properties
- Amino acids are known for their chelating abilities, which can facilitate the delivery of minerals in agricultural applications. Research into biodegradable plastics also highlights the potential use of amino acids as components for developing environmentally friendly materials .
Case Studies
Mechanism of Action
The mechanism of action of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine with structurally related peptides:
Key Observations:
Chain Length and Function: Shorter peptides like Alanyl-Histidine (dipeptide) and carnosine exhibit simpler roles (e.g., antioxidant activity), while longer chains like the target tetrapeptide may engage in more complex interactions, such as protein binding or enzymatic modulation.
Hydrophobicity: The presence of phenylalanine and leucine in this compound enhances hydrophobicity compared to carnosine, which contains β-alanine .
Biological Activity
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine, a tetrapeptide composed of four amino acids, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, exploring its effects on metabolism, cellular functions, and potential therapeutic applications.
Chemical Structure and Properties
This compound (abbreviated as APLH) is a synthetic peptide that combines the properties of its constituent amino acids. Each amino acid contributes unique characteristics:
- L-Alanine : Involved in energy production and metabolism.
- L-Phenylalanine : Precursor for neurotransmitters such as dopamine.
- L-Leucine : Stimulates protein synthesis and regulates metabolic pathways.
- L-Histidine : Plays a critical role in enzyme function and neurotransmitter regulation.
1. Metabolic Effects
Research indicates that peptides similar to APLH can influence metabolic pathways significantly. For instance, leucine is known to activate the mammalian target of rapamycin (mTOR), which promotes protein synthesis and inhibits proteolysis . This suggests that APLH may enhance muscle protein synthesis, particularly in conditions of low protein intake.
2. Neurotransmitter Regulation
Histidine's role in neurotransmitter synthesis highlights the potential of APLH in cognitive functions. Studies have shown that histidine supplementation can affect dopamine levels, which may influence mood and cognitive performance . The interaction between phenylalanine and histidine might further modulate neurotransmitter activity, suggesting a complex interplay that warrants further investigation.
3. Antioxidant Properties
Histidine is recognized for its ability to scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative stress . The antioxidant properties of APLH could be beneficial in reducing oxidative damage in various biological systems.
1. Amino Acid Depletion Studies
A study investigated the effects of L-histidine depletion on cognitive performance, revealing that reduced histidine levels can impair motor-related processes without affecting overall task performance . This suggests that APLH might play a role in maintaining cognitive functions through its histidine component.
2. Histidine Toxicity
While histidine is essential, excessive supplementation can lead to toxicity, as observed in certain mutant cell lines where histidine accumulation caused protein aggregation and reduced cell viability . This highlights the importance of dosage and balance when considering APLH for therapeutic use.
Comparative Biological Activity Table
| Amino Acid | Biological Function | Potential Effects of APLH |
|---|---|---|
| L-Alanine | Energy metabolism | May enhance energy availability |
| L-Phenylalanine | Precursor for neurotransmitters | Could improve mood and cognitive function |
| L-Leucine | Protein synthesis regulator | Likely enhances muscle growth |
| L-Histidine | Antioxidant; neurotransmitter precursor | May protect against oxidative stress |
Q & A
Q. What are the recommended methodologies for synthesizing L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine in a research setting?
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this tetrapeptide. This involves sequential coupling of Fmoc-protected amino acids (e.g., L-alanine, L-phenylalanine, L-leucine, L-histidine) to a resin, followed by deprotection and cleavage. Critical steps include optimizing coupling efficiency using activators like HBTU/HOBt and monitoring purity via HPLC . For lab-scale synthesis, manual SPPS is feasible, but automated synthesizers improve reproducibility for longer sequences.
Q. How can researchers characterize the purity and structural integrity of this tetrapeptide post-synthesis?
Analytical methods include:
- Reverse-phase HPLC : To assess purity using C18 columns and gradients of acetonitrile/water with 0.1% TFA.
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (expected ~484.5 g/mol).
- Circular dichroism (CD) : To study secondary structure in solution, particularly if histidine’s imidazole group influences folding .
Q. What are the key storage and handling protocols to maintain peptide stability?
Store lyophilized peptide at -20°C in airtight, desiccated containers to prevent hydrolysis. For solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Histidine’s susceptibility to oxidation (e.g., imidazole ring) necessitates argon or nitrogen atmospheres during long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data on this peptide’s conformational dynamics?
Discrepancies often arise from solvent effects or force field limitations in simulations. Validate findings using:
Q. What experimental strategies are effective in probing the role of histidine in metal ion binding or catalytic activity?
Histidine’s imidazole group can coordinate metals like Zn²⁺ or Cu²⁺. Techniques include:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry.
- Electron paramagnetic resonance (EPR) : Detect metal coordination geometry.
- Site-directed mutagenesis : Replace histidine with alanine to assess functional loss in enzymatic assays .
Q. How should researchers address variability in bioactivity assays (e.g., antimicrobial or enzyme inhibition studies) involving this peptide?
Variability may stem from batch-to-batch purity differences or assay conditions (e.g., pH, ionic strength). Mitigate by:
- Standardizing purification : Use preparative HPLC with >95% purity thresholds.
- Controlling protonation states : Buffer solutions at pH values near histidine’s pKa (~6.0) to stabilize its charge.
- Replicating assays : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in functional studies?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For non-sigmoidal curves, consider allosteric models. Validate with bootstrap resampling or Bayesian inference to quantify uncertainty .
Q. How can researchers differentiate between nonspecific aggregation and true molecular interactions in binding assays?
Employ negative controls (e.g., scrambled-sequence peptides) and orthogonal techniques:
- Surface plasmon resonance (SPR) : Monitor real-time binding kinetics.
- Dynamic light scattering (DLS) : Detect aggregation artifacts in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
